
Application Notes: Leveraging CRISPR/Cas9 to
Elucidate the Glycerophosphoinositol (GPI)
Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Glycerophosphoinositol

Cat. No.: B231547 Get Quote

Introduction

Glycerophosphoinositol (GPI) anchors are complex glycolipids that attach a wide array of

proteins to the cell surface in eukaryotes. These GPI-anchored proteins (GPI-APs) play crucial

roles in various biological processes, including signal transduction, cell adhesion, and immune

responses.[1] The biosynthesis of GPI anchors is a highly conserved and complex process

involving multiple steps and numerous genes, primarily occurring in the endoplasmic reticulum.

[2] Defects in GPI synthesis can lead to severe developmental disorders and diseases, such as

paroxysmal nocturnal hemoglobinuria (PNH).[1] Given the importance of this pathway, a

thorough understanding of the genes involved and their functions is critical for both basic

research and the development of novel therapeutics.

The advent of CRISPR/Cas9 technology has revolutionized the study of gene function,

providing a powerful tool for precisely editing the genome.[3] This technology enables

researchers to create knockout or knock-in mutations in specific genes, allowing for the

detailed investigation of their roles in cellular processes. In the context of GPI synthesis,

CRISPR/Cas9 has been instrumental in systematically identifying and characterizing the genes

essential for this pathway.[1][4]
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CRISPR/Cas9 technology has been applied in several key ways to study the GPI synthesis

pathway:

Genome-Wide Screens: Large-scale CRISPR knockout screens have been employed to

identify novel genes involved in GPI biosynthesis.[4][5] In these screens, a library of guide

RNAs (gRNAs) targeting every gene in the genome is introduced into a population of cells.

Cells with mutations in genes essential for GPI synthesis can be selected based on their

resistance to toxins that bind to GPI-anchored proteins, such as aerolysin.[4][6] This

approach has successfully identified both known and novel components of the GPI synthesis

machinery.

Validation of Gene Function: Once candidate genes are identified, CRISPR/Cas9 is used to

create targeted knockouts of these genes in cell lines such as HEK293.[1][7] The resulting

knockout cells can then be analyzed to confirm the gene's role in GPI synthesis.

Disease Modeling: CRISPR/Cas9 has been used to create animal models that mimic human

diseases caused by defects in GPI synthesis. For example, a mouse model for a specific

GPI-anchor deficiency was generated by introducing a patient-specific mutation using

CRISPR/Cas9, providing a valuable tool for studying the pathophysiology of the disease.[8]

[9]

Experimental Workflow for CRISPR/Cas9-Mediated
Knockout of GPI Synthesis Genes
A typical workflow for studying a gene involved in GPI synthesis using CRISPR/Cas9 involves

the design and cloning of gRNAs, delivery of the CRISPR/Cas9 components into cells,

selection and validation of knockout clones, and functional analysis of the resulting phenotype.
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Caption: Experimental workflow for CRISPR/Cas9-mediated gene knockout.
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Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of a GPI
Synthesis Gene in HEK293 Cells
This protocol describes the generation of a clonal HEK293 cell line with a knockout of a target

gene involved in GPI synthesis.

Materials:

HEK293 cells

DMEM with 10% FBS and 1% Penicillin-Streptomycin

pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138) or similar vector

Target gene-specific gRNA oligos

Lipofectamine™ 3000 or other transfection reagent

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

96-well plates

Genomic DNA extraction kit

PCR reagents and primers flanking the gRNA target site

T7 Endonuclease I kit

Antibodies against GPI-anchored proteins (e.g., CD55, CD59) for flow cytometry

Fluorescently labeled secondary antibodies

Procedure:

gRNA Design and Cloning:
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Design two gRNAs targeting an early exon of the gene of interest using an online tool

(e.g., Benchling).

Synthesize and anneal complementary oligos for each gRNA.

Clone the annealed oligos into the pSpCas9(BB)-2A-GFP vector according to the

manufacturer's protocol.

Transfection of HEK293 Cells:

Seed HEK293 cells in a 6-well plate to be 70-80% confluent on the day of transfection.

Transfect the cells with the gRNA-Cas9 plasmid using Lipofectamine™ 3000 following the

manufacturer's instructions.

Enrichment of Transfected Cells (Optional):

48 hours post-transfection, enrich for GFP-positive cells using fluorescence-activated cell

sorting (FACS) to increase the likelihood of obtaining knockout clones.

Single-Cell Cloning:

48-72 hours post-transfection, harvest the cells and perform serial dilutions to seed single

cells into 96-well plates.

Alternatively, use FACS to sort single GFP-positive cells into individual wells of a 96-well

plate.

Allow individual cells to grow into colonies over 2-3 weeks.

Screening for Knockout Clones:

Expand the individual clones into larger wells.

Isolate genomic DNA from each clone.

Perform PCR to amplify the genomic region targeted by the gRNA.
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Use the T7 Endonuclease I assay or Sanger sequencing to screen for clones with

insertions or deletions (indels).

Validation of Knockout:

Confirm the knockout at the genomic level by Sanger sequencing of the PCR products

from positive clones to identify the specific indels in each allele.

Validate the absence of the target protein by Western blot analysis.

Protocol 2: Flow Cytometry Analysis of GPI-Anchored
Protein Expression
This protocol is for quantifying the surface expression of GPI-anchored proteins on wild-type

and knockout cells.

Materials:

Wild-type and knockout HEK293 cells

PBS

FACS buffer (PBS with 1% BSA)

Primary antibodies against GPI-anchored proteins (e.g., anti-CD55, anti-CD59)

Fluorescently labeled secondary antibody or fluorescently labeled primary antibody

Flow cytometer

Procedure:

Cell Preparation:

Harvest approximately 1 x 10^6 cells per sample.

Wash the cells once with cold PBS and resuspend in 100 µL of FACS buffer.

Antibody Staining:
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Add the primary antibody at the recommended concentration and incubate on ice for 30

minutes.

Wash the cells twice with FACS buffer.

If using an unlabeled primary antibody, resuspend the cells in 100 µL of FACS buffer

containing the fluorescently labeled secondary antibody and incubate on ice for 30

minutes in the dark.

Wash the cells twice with FACS buffer.

Flow Cytometry Analysis:

Resuspend the cells in 500 µL of FACS buffer.

Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the stained

cells.

Use unstained and isotype control cells to set the gates.

Data Presentation
Table 1: Effect of CRISPR/Cas9-Mediated Knockout of
GPI Biosynthesis Genes on the Surface Expression of
GPI-Anchored Proteins in HEK293 Cells
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Gene
Knockout

Protein
Function

CD55
Expression (%
of WT)

CD59
Expression (%
of WT)

Reference

PIGA

N-

acetylglucosamin

yltransferase

subunit

< 10% < 10% [1]

PIGL

GPI-N-

acetylglucosamin

yl-

phosphatidylinosi

tol de-N-

acetylase

< 10% < 10% [1]

PIGN

Phosphoethanol

amine

transferase

~50% ~50% [1]

PIGO
Mannosyltransfer

ase III
< 20% < 20% [1]

PGAP2

GPI-specific

phospholipase

A2

< 10% < 10% [1]

Data are approximated from published flow cytometry histograms and represent the relative

mean fluorescence intensity compared to wild-type (WT) cells.

Table 2: Results from a Genome-Wide CRISPR Screen
for Genes Involved in GPI Biosynthesis
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Gene Description
Enrichment in GPI-
Negative Cells (p-
value)

Reference

PIGA

Phosphatidylinositol

glycan anchor

biosynthesis class A

< 0.001 [4]

PIGB

Phosphatidylinositol

glycan anchor

biosynthesis class B

< 0.001 [4]

PIGC

Phosphatidylinositol

glycan anchor

biosynthesis class C

< 0.001 [4]

PIGG

Phosphatidylinositol

glycan anchor

biosynthesis class G

< 0.001 [4]

PIGH

Phosphatidylinositol

glycan anchor

biosynthesis class H

< 0.001 [4]

PIGK

Phosphatidylinositol

glycan anchor

biosynthesis class K

< 0.001 [4]

PIGM

Phosphatidylinositol

glycan anchor

biosynthesis class M

< 0.001 [4]

PIGV

Phosphatidylinositol

glycan anchor

biosynthesis class V

< 0.001 [4]

PIGW

Phosphatidylinositol

glycan anchor

biosynthesis class W

< 0.001 [4]

PIGX Phosphatidylinositol

glycan anchor

< 0.001 [4]
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biosynthesis class X

PIGY

Phosphatidylinositol

glycan anchor

biosynthesis class Y

< 0.001 [4]

DPM1

Dolichol-phosphate

mannosyltransferase

subunit 1

< 0.001 [4]

DPM2

Dolichol-phosphate

mannosyltransferase

subunit 2

< 0.001 [4]

DPM3

Dolichol-phosphate

mannosyltransferase

subunit 3

< 0.001 [4]

This table highlights a selection of significantly enriched genes identified in a genome-wide

screen for factors required for GPI biosynthesis.[4]

Visualizations
Diagram 1: Simplified GPI Biosynthesis Pathway
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Caption: Key steps in the GPI biosynthesis pathway.

Diagram 2: Logical Flow of a CRISPR-Based Screen for
GPI Synthesis Genes
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Caption: Logic of a CRISPR screen for GPI synthesis genes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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